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Compound Name: Mordant Yellow 10

Cat. No.: B1146792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Mordant Yellow 10, also known by its Colour Index name C.I. 14010, is a monoazo dye

belonging to the mordant class of dyes.[1] Its chemical structure, 5-((4-sulfophenyl)azo)salicylic

acid disodium salt, features a chromophoric azo group (-N=N-) connecting aromatic rings,

which is responsible for its characteristic yellow color.[1][2] This guide provides a

comprehensive overview of the spectroscopic properties of Mordant Yellow 10, detailing

available quantitative data, experimental protocols for its characterization, and the influence of

environmental factors on its spectral behavior. Understanding these properties is crucial for its

application in various fields, including textile dyeing, analytical chemistry, and potentially in the

development of novel materials.[3][4]

Chemical and Physical Properties
A summary of the key chemical and physical properties of Mordant Yellow 10 is presented in

the table below.
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Property Value Reference(s)

Chemical Name

2-Hydroxy-5-[(4-

sulfophenyl)azo]benzoic acid,

disodium salt

[3]

Synonyms

C.I. Mordant Yellow 10, C.I.

14010, Acid Chrome Yellow

GG

[1][4]

CAS Number 6054-99-5 [1][4]

Molecular Formula C₁₃H₈N₂Na₂O₆S [1]

Molecular Weight 366.26 g/mol [1]

Appearance
Yellow to brown fine crystalline

powder
[3]

Spectroscopic Data
The interaction of Mordant Yellow 10 with electromagnetic radiation is fundamental to its color

and analytical applications. The key spectroscopic parameters are summarized below.

UV-Visible Absorption Spectroscopy
The absorption of light in the ultraviolet and visible regions by Mordant Yellow 10 is due to

electronic transitions within the molecule, primarily π → π* transitions within the conjugated

azo-aromatic system.
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Parameter Value Conditions Reference(s)

λmax (Maximum

Absorption

Wavelength)

358 nm Aqueous solution [2]

324 nm Aqueous solution [3]

490 nm
In the form of an Iron

(III) complex
[3]

Molar Absorptivity (ε)

Data not available in

the reviewed

literature.

-

Fluorescence

Emission Maximum

Data not available in

the reviewed

literature.

-

Fluorescence

Quantum Yield (Φ)

Data not available in

the reviewed

literature.

-

Note on Discrepancies: There are conflicting reports in the available literature regarding the

precise λmax of Mordant Yellow 10 in aqueous solution.[2][3] This discrepancy may arise from

variations in experimental conditions such as pH, solvent purity, or the presence of trace metal

ions. The formation of a complex with iron (III) ions causes a significant bathochromic (red) shift

in the absorption maximum to 490 nm.[3]

Fluorescence Properties: Azo dyes, in general, are known to have very low to negligible

fluorescence quantum yields due to efficient non-radiative decay pathways from the excited

state. Specific emission data for Mordant Yellow 10 is not readily available, suggesting it is not

a significant fluorophore.

Influence of Environmental Factors
The spectroscopic properties of azo dyes like Mordant Yellow 10 can be sensitive to their local

environment.
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Solvent Effects (Solvatochromism)
The position, intensity, and shape of the absorption bands of a dye can change with the polarity

of the solvent, a phenomenon known as solvatochromism.[5] While specific studies on

Mordant Yellow 10 are limited, for many azo dyes, an increase in solvent polarity can lead to a

bathochromic (red) shift of the π → π* transition band. This is due to the differential solvation of

the ground and excited electronic states.

pH Effects
The pH of the solution can significantly impact the absorption spectrum of Mordant Yellow 10
due to the presence of acidic (carboxylic and sulfonic acid) and phenolic hydroxyl groups in its

structure.[3] Changes in pH can alter the protonation state of these groups, thereby modifying

the electronic distribution within the molecule and shifting the absorption maximum.[6] For

instance, the deprotonation of the hydroxyl and carboxylic acid groups can lead to changes in

the conjugation and a corresponding shift in the λmax.[6]

Experimental Protocols
Detailed methodologies for the spectroscopic characterization of Mordant Yellow 10 are

provided below. These protocols are based on standard practices for dye analysis.

UV-Visible Absorption Spectroscopy
This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of

Mordant Yellow 10.

1. Preparation of a Stock Solution:

Accurately weigh a precise amount of Mordant Yellow 10 powder (e.g., 10 mg) using an

analytical balance.

Dissolve the powder in a known volume of a suitable solvent (e.g., deionized water) in a

volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

2. Preparation of Standard Solutions:
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Perform serial dilutions of the stock solution to prepare a series of standard solutions with

decreasing concentrations.

3. Spectrophotometer Setup and Measurement:

Turn on the UV-Vis spectrophotometer and allow it to warm up.

Select the desired wavelength range for scanning (e.g., 200-800 nm).

Use a cuvette filled with the pure solvent as a blank to zero the instrument.

Measure the absorbance of each standard solution, starting from the lowest concentration.

4. Determination of λmax:

The wavelength at which the highest absorbance is recorded is the λmax.

5. Calculation of Molar Absorptivity (ε):

According to the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance (A)

versus concentration (c).

The slope of the resulting linear graph will be the molar absorptivity (ε) if the path length (l) is

1 cm.[7]
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Experimental Workflow for UV-Vis Spectroscopy

Prepare Stock Solution

Perform Serial Dilutions

Measure Absorbance of Standards

Prepare Blank (Solvent)

Determine λmax Plot Calibration Curve (A vs. c)

Calculate Molar Absorptivity (ε)

Click to download full resolution via product page

Workflow for determining λmax and molar absorptivity.

Fluorescence Spectroscopy
This protocol describes the general procedure for measuring the fluorescence properties of a

dye.

1. Solution Preparation:

Prepare a dilute solution of Mordant Yellow 10 in a suitable solvent. The absorbance of the

solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter

effects.
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2. Spectrofluorometer Setup:

Turn on the spectrofluorometer and allow the lamp to stabilize.

Select an appropriate excitation wavelength (typically the λmax from the absorption

spectrum).

Set the emission and excitation slit widths to control the resolution and signal intensity.

3. Measurement of Emission Spectrum:

Scan a range of wavelengths longer than the excitation wavelength to record the

fluorescence emission spectrum.

The wavelength at the peak of the emission spectrum is the emission maximum.

4. Determination of Fluorescence Quantum Yield (Φ):

The quantum yield is typically determined using a relative method, comparing the integrated

fluorescence intensity of the sample to that of a well-characterized standard with a known

quantum yield.[8]

The quantum yield (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

where:

Φ is the quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

"sample" and "std" refer to the sample and the standard, respectively.
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Experimental Workflow for Fluorescence Spectroscopy

Prepare Dilute Solution (A < 0.1)

Select Excitation Wavelength (λex) Measure Absorbance at λex

Measure Emission Spectrum

Identify Emission Maximum

Calculate Quantum Yield (Φ)

Measure Fluorescence of Standard

Mordant Dye Chelation Mechanism

Mordant Yellow 10
(with chelating groups)

Dye-Metal Complex
(Chelate)

Metal Ion (e.g., Cr³⁺, Al³⁺, Fe³⁺)

Textile Fiber (e.g., Wool, Silk)

Dyed Fiber with
Enhanced Fastness
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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